3,5-Dichloro-4-(morpholin-4-yl)aniline
Description
Historical Context of Substituted Anilines in Organic Synthesis and Medicinal Chemistry
Substituted anilines are a class of aromatic amines that have played a pivotal role in the evolution of organic chemistry and pharmacology. rsc.org Their history is intertwined with the rise of the synthetic dye industry in the 19th century, where aniline (B41778) and its derivatives were foundational to the creation of a vibrant spectrum of new colors. This early industrial application spurred extensive research into the reactivity of the aniline scaffold, leading to a deep understanding of electrophilic aromatic substitution and other transformations of aromatic compounds. rsc.org
In medicinal chemistry, the aniline framework has been a recurring motif in a multitude of therapeutic agents. The structural versatility of anilines allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. rsc.org This adaptability has led to the incorporation of substituted anilines into drugs across various therapeutic areas. However, it is also recognized that the aniline moiety can be associated with metabolic liabilities, a factor that necessitates careful consideration in drug design. acs.org The ongoing exploration of novel substituted anilines is a testament to their enduring importance as key building blocks in the quest for new and improved therapeutic agents. rsc.orgacs.org
Significance of Morpholine-Containing Heterocyclic Compounds in Contemporary Drug Discovery Efforts
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. rroij.commdpi.com Among these, the morpholine (B109124) ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a particularly privileged scaffold in modern drug discovery. researchgate.net The inclusion of a morpholine moiety in a drug candidate can bestow a range of advantageous properties.
From a physicochemical standpoint, the morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug's pharmacokinetic profile. The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts, which can improve a compound's formulation characteristics. Furthermore, the morpholine ring is generally metabolically stable, which can contribute to a longer duration of action in the body.
From a pharmacodynamic perspective, the morpholine ring can participate in key interactions with biological targets, such as hydrogen bonding, and can act as a rigid scaffold to orient other functional groups for optimal binding. The prevalence of morpholine in approved drugs and clinical candidates underscores its value to medicinal chemists in the design of new therapeutics.
Rationale for the Academic Investigation of 3,5-Dichloro-4-(morpholin-4-yl)aniline as a Novel Chemical Entity
The rationale for a focused investigation of this compound stems from the logical combination of the aforementioned chemical scaffolds. The 3,5-dichloroaniline (B42879) core provides a synthetically accessible and modifiable platform. The dichloro substitution pattern is of particular interest as halogen atoms can significantly influence a molecule's electronic properties and its ability to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
The introduction of a morpholine group at the 4-position of the 3,5-dichloroaniline ring is hypothesized to confer several desirable attributes. The morpholine moiety is expected to enhance the compound's solubility and introduce a site for potential further chemical modification. The combination of the electron-withdrawing chloro groups and the electron-donating morpholino group on the aniline ring is predicted to create a unique electronic environment, which could lead to interesting and potentially useful chemical reactivity and biological activity. The novelty of this specific substitution pattern warrants a systematic investigation to fully elucidate its properties.
Hypothesis and Core Research Objectives for this compound
The central hypothesis of this proposed research program is that the unique combination of the 3,5-dichloroaniline scaffold and the 4-morpholino substituent in this compound will result in a novel chemical entity with distinct physicochemical properties and potential biological activity. The electron-donating morpholine adjacent to the electron-withdrawing chlorine atoms is expected to create a push-pull electronic effect that could modulate the reactivity of the aniline amine group and the aromatic ring.
To investigate this hypothesis, the following core research objectives have been established:
To develop a robust and efficient synthetic route to this compound. This will involve the exploration of various synthetic strategies and the optimization of reaction conditions to ensure a reliable supply of the target compound for further studies.
To thoroughly characterize the chemical structure and physicochemical properties of this compound. This will include the use of modern spectroscopic and analytical techniques to confirm the compound's identity and purity, as well as to determine key properties such as its solubility, lipophilicity, and thermal stability.
To conduct a preliminary in vitro screening of this compound for potential biological activity. Based on the structural motifs present in the molecule, a panel of relevant biological assays will be selected to assess its potential as a lead compound for drug discovery.
To investigate the structure-activity relationships of derivatives of this compound. This will involve the synthesis of a small library of analogues with modifications to the aniline and morpholine rings to understand how these changes impact the compound's properties and biological activity.
Scope and Organization of the Academic Research Program on this compound
The academic research program for this compound will be organized into three main phases, each with a specific set of goals and methodologies.
Phase 1: Synthesis and Characterization. The initial phase will focus on the chemical synthesis of the target compound. A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable precursor, such as 3,4,5-trichloroaniline (B147634) or 1,2,3-trichloro-4-nitrobenzene, with morpholine. Alternative routes starting from 3,5-dichloroaniline will also be explored. google.comquickcompany.in The synthesized compound will be rigorously purified and its structure confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Key physicochemical properties will be determined experimentally.
Phase 2: In Vitro Biological Evaluation. In the second phase, this compound will be submitted for a broad panel of in vitro biological assays. Given the prevalence of the substituted aniline and morpholine motifs in various therapeutic agents, this screening will encompass assays for antimicrobial, and anticancer activities. The goal of this phase is to identify any potential "hits" that would warrant further investigation.
Phase 3: Analogue Synthesis and Structure-Activity Relationship (SAR) Studies. Should the initial biological screening yield promising results, the third phase of the research program will involve the synthesis of a focused library of analogues. Modifications will be made to the aniline ring, for example, by altering the halogen substitution pattern, and to the morpholine ring, by introducing substituents. These analogues will be tested in the same biological assays to establish preliminary structure-activity relationships. This information will be crucial for guiding any future lead optimization efforts.
Data Tables
Table 1: Physicochemical Properties of 3,5-Dichloroaniline
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N |
| Molar Mass | 162.02 g/mol |
| Melting Point | 51-53 °C |
| Boiling Point | 260 °C |
| Appearance | Colorless solid |
Note: Data for the parent compound 3,5-dichloroaniline. wikipedia.org
Table 2: Comparison of Related Dichloroaniline Isomers
| Compound | Melting Point (°C) |
| 2,3-Dichloroaniline | 23-26 |
| 2,4-Dichloroaniline (B164938) | 63-65 |
| 2,5-Dichloroaniline | 49-51 |
| 2,6-Dichloroaniline | 37-39 |
| 3,4-Dichloroaniline (B118046) | 71-72 |
| 3,5-Dichloroaniline | 51-53 |
Note: A comparison of the melting points of various dichloroaniline isomers. noaa.gov
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMQFHEXRECRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 3,5 Dichloro 4 Morpholin 4 Yl Aniline
Retrosynthetic Analysis of the 3,5-Dichloro-4-(morpholin-4-yl)aniline Scaffold
Retrosynthetic analysis is a powerful technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inslideshare.netkopykitab.com The process involves "disconnections," which are the reverse of known chemical reactions, to identify potential synthetic pathways. slideshare.netuniurb.it
For this compound, the primary disconnection points are the C-N bonds of the aniline (B41778) and morpholine (B109124) moieties. This leads to two main retrosynthetic approaches:
Disconnection of the aniline C-N bond: This suggests a strategy starting from a morpholine-substituted dichlorobenzene derivative, which can then be nitrated and subsequently reduced to the target aniline.
Disconnection of the morpholine C-N bond: This approach begins with a dichlorinated aniline or nitrobenzene (B124822) precursor, followed by the introduction of the morpholine ring.
Each disconnection reveals potential precursors, or "synthons," and their corresponding real-world "synthetic equivalents" or reagents. uniurb.it The choice of a specific retrosynthetic route depends on factors like the availability of starting materials, reaction efficiency, and selectivity.
Convergent and Linear Synthetic Approaches
Both linear and convergent strategies can be employed for the synthesis of this compound.
The choice between a linear and convergent approach for synthesizing this compound would depend on the specific precursors and reaction sequences chosen. A convergent approach might involve synthesizing a morpholine-containing fragment and a dichlorinated aromatic fragment separately before coupling them.
A common and direct route to this compound utilizes 3,5-dichloroaniline (B42879) as a key starting material. researchgate.netwikipedia.org This precursor is a colorless solid produced by the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org The synthesis of 3,5-dichloroaniline itself can be achieved through methods such as the dechlorination of 2,3,5,6-tetrachloroaniline.
Once 3,5-dichloroaniline is obtained, the subsequent introduction of the morpholine moiety at the 4-position is the critical step. This is typically achieved through a nucleophilic aromatic substitution reaction.
Several methods are available for introducing the morpholine ring onto the dichlorinated aromatic scaffold.
Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method where the morpholine acts as a nucleophile, displacing a suitable leaving group (typically a halogen) on the aromatic ring. nih.govtib.eunih.gov The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. nih.gov In the context of 3,5-dichloroaniline, the amino group can be protected before the substitution reaction to prevent side reactions. The reaction of morpholine with various aryl halides has been explored, with reaction conditions optimized for different substrates. researchgate.netresearchgate.net
Reductive Amination: This powerful C-N bond-forming reaction involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. nih.govpurdue.eduorganic-chemistry.org While not a direct method for introducing morpholine onto an aniline ring, it is a crucial technique in the synthesis of more complex molecules containing amine functionalities. nih.govrsc.org For the synthesis of this compound, this method is less direct but could be employed in a multi-step sequence involving the synthesis of a suitable carbonyl-containing precursor.
Other Condensation Reactions: Various other condensation reactions can be utilized for the synthesis of morpholine derivatives. researchgate.net Palladium-catalyzed carboamination reactions have been used to synthesize substituted morpholines from amino alcohols and aryl halides. nih.govnih.gov These advanced methods offer alternative routes to construct the morpholine ring system. organic-chemistry.org
The synthesis of this compound can also proceed through the preparation of key intermediates.
Morpholine-substituted Aryl Halides: An alternative strategy involves first synthesizing a morpholine-substituted aryl halide, which can then be converted to the target aniline. For example, 4-morpholino-1,2-dichlorobenzene could be nitrated and then reduced. The synthesis of N-aryl-substituted cyclic amines from aryl amines and cyclic ethers is a related transformation. researchgate.net
Halogenated Nitrobenzenes followed by Reduction: A common and efficient route begins with a halogenated nitrobenzene, such as 1,2,3-trichloro-5-nitrobenzene or 3,4,5-trichloronitrobenzene. Nucleophilic aromatic substitution with morpholine can displace one of the chlorine atoms, followed by the reduction of the nitro group to an amine. The hydrogenation of 3,4-dichloro-1-nitrobenzene to 3,4-dichloroaniline (B118046) is a well-established industrial process. google.com
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Catalyst: For reactions like nucleophilic aromatic substitution, the choice of catalyst can significantly impact the reaction rate and yield. Palladium-based catalysts are often employed in C-N cross-coupling reactions.
Solvent: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of reactants.
Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions.
Base: In many C-N bond-forming reactions, a base is required to neutralize the acid generated during the reaction. The strength and nature of the base can affect the reaction outcome.
Reactant Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.
Systematic screening of these parameters allows for the identification of the optimal conditions for the synthesis. researchgate.netresearchgate.net For instance, in the synthesis of related N-aryl morpholines, reaction conditions such as catalyst loading, temperature, and reaction time have been optimized to achieve high yields. researchgate.net
Below is an interactive data table summarizing the optimization of reaction conditions for a model nucleophilic aromatic substitution reaction between 4-chloroanisole (B146269) and morpholine, which provides insights into the types of parameters that would be optimized for the synthesis of this compound.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | Room Temp | 15 | 56 |
| 2 | 0.5 | 50 | 15 | 88 |
| 3 | 0.2 | 50 | 15 | 71 |
| 4 | 0.5 | 50 | 5 | Good |
| 5 | 0.5 | 50 | 5 | 99 |
| 10 | 0.5 | 60 | 15 | 96 |
| 11 | 0.5 | 40 | 15 | 45 |
| Data derived from a model reaction and presented for illustrative purposes. researchgate.net |
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.netgreenchemistry-toolkit.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles applicable to this synthesis include:
Prevention of Waste: Designing synthetic routes that generate minimal waste. imist.ma
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents. imist.ma
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. imist.ma
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
For example, a greener synthesis of morpholines from 1,2-amino alcohols has been reported that is redox-neutral and avoids the use of hazardous reagents like chloroacetyl chloride. chemrxiv.org Similarly, the use of sonochemical protocols can sometimes lead to shorter reaction times and higher yields, contributing to a greener process. nih.gov The development of continuous flow methodologies can also enhance the safety and efficiency of chemical syntheses. researchgate.net
By carefully selecting starting materials, reagents, and reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Comparative Analysis of Synthetic Pathways in Terms of Atom Economy, Efficiency, and Scalability
Two principal synthetic pathways for this compound are outlined below. The first pathway (Pathway A) initiates from 3,4,5-trichloroaniline (B147634), while the second (Pathway B) utilizes 2,4-dichloroaniline (B164938) as the starting material.
Pathway A: From 3,4,5-Trichloroaniline via Nucleophilic Aromatic Substitution
This pathway involves a direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position of 3,4,5-trichloroaniline with morpholine. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrogen chloride generated.
Pathway B: Multi-step Synthesis from 2,4-Dichloroaniline
This route is a more complex, multi-step synthesis that begins with 2,4-dichloroaniline. The key steps involve:
Bromination of 2,4-dichloroaniline to yield 2-bromo-4,6-dichloroaniline.
Diazotization of the bromo-dichloroaniline followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding 3,5-dichlorobromobenzene.
Ammonolysis of 3,5-dichlorobromobenzene to produce 3,5-dichloroaniline.
Finally, a palladium-catalyzed Buchwald-Hartwig amination to couple 3,5-dichloroaniline with morpholine.
A detailed comparative analysis of these two pathways is presented below, with a focus on key performance metrics.
Efficiency
Pathway A is a single-step synthesis, and while specific yield data for the direct morpholine substitution on 3,4,5-trichloroaniline is not extensively reported in readily available literature, similar SNAr reactions on activated polychloroaromatic compounds with amines can proceed with moderate to good yields. For instance, the palladium-catalyzed amination of 1,2,4,5-tetrachlorobenzene (B31791) with morpholine affords the corresponding trichloroaniline derivatives in moderate yields. researchgate.net A similar direct nucleophilic aromatic substitution on a related quinoline (B57606) system with morpholine has been reported to proceed with a high yield of 92%. mdpi.com
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.
Pathway A is theoretically more atom-economical as it is a single substitution reaction. The main byproduct is hydrogen chloride, which is neutralized by a base.
Scalability
Scalability refers to the ease and safety of transitioning a synthesis from a laboratory scale to an industrial scale.
Pathway A presents some challenges for scalability. The direct nucleophilic aromatic substitution on an unactivated chloroaniline often requires harsh reaction conditions, such as high temperatures and pressures, which can be difficult and costly to implement on a large scale.
Pathway B may be more amenable to scaling up, despite its multi-step nature. The individual reactions, such as bromination, diazotization, and ammonolysis, are well-established industrial processes. The Buchwald-Hartwig amination, while requiring a palladium catalyst, has seen significant development for large-scale applications, with robust and efficient catalyst systems available. tcichemicals.comcmu.edu The milder conditions of the final coupling step in Pathway B compared to the potential harshness of Pathway A could be a significant advantage in terms of safety and equipment requirements for industrial production.
The following interactive data table provides a summary of the comparative analysis of the two synthetic pathways.
| Parameter | Pathway A (from 3,4,5-Trichloroaniline) | Pathway B (from 2,4-Dichloroaniline) |
| Number of Steps | 1 | 4 |
| Key Reactions | Nucleophilic Aromatic Substitution (SNAr) | Bromination, Diazotization, Ammonolysis, Buchwald-Hartwig Amination |
| Overall Efficiency (Yield) | Moderate to High (estimated) | High (approx. 83%) google.comtcichemicals.com |
| Atom Economy | Higher | Lower |
| Scalability | Potentially challenging due to harsh conditions | More readily scalable with established industrial processes |
Comprehensive Spectroscopic and Computational Structural Elucidation of 3,5 Dichloro 4 Morpholin 4 Yl Aniline
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational StudiesThere is no evidence in the public domain of a crystal structure determination for 3,5-Dichloro-4-(morpholin-4-yl)aniline.
Based on a comprehensive search of publicly available scientific literature, there is insufficient data to construct an article on the "Investigation of Molecular Interactions and Biological Modulatory Activities of this compound" that adheres to the specific and detailed outline provided.
The search did not yield any studies presenting in vitro data for this specific compound concerning:
Enzyme target modulation and inhibition.
Receptor ligand binding studies.
Cellular proliferation and viability assays.
Activity against pathogenic microorganisms.
Identification of its molecular targets or biological pathways.
While research exists for structurally related compounds containing dichloroaniline or morpholine (B109124) moieties, the strict requirement to focus solely on This compound prevents the inclusion of this information. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the instructions provided.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research and publication on the biological activities of this compound are needed before such a review can be written.
Investigation of Molecular Interactions and Biological Modulatory Activities of 3,5 Dichloro 4 Morpholin 4 Yl Aniline
Mechanistic Elucidation of Biological Actions
Cellular Pathway Interrogation (e.g., signal transduction, gene expression profiling, protein-protein interactions)
The cellular effects of aniline (B41778) derivatives are often linked to their metabolism and interaction with key cellular pathways. For instance, certain aniline compounds can interfere with signal transduction pathways, though specific data for 3,5-Dichloro-4-(morpholin-4-yl)aniline is not available.
Signal Transduction: Substituted anilines have been implicated in modulating various signaling cascades. For example, some aniline derivatives act as kinase inhibitors, which are crucial regulators of cell signaling. nih.govmdpi.cometprotein.com These small molecules can interfere with phosphorylation events that control cell growth, differentiation, and survival. nih.govmdpi.comtechscience.com Given the structural similarities to known kinase inhibitors, it is plausible that this compound could interact with protein kinases, thereby affecting downstream signaling pathways.
Gene Expression Profiling: The treatment of cells with chemical compounds can lead to characteristic changes in gene expression, offering insights into their mechanisms of action. nih.govnih.gov For example, studies on other chloroanilines have shown alterations in gene expression related to stress responses and metabolic pathways. While specific gene expression profiles for this compound have not been reported, it is anticipated that exposure could lead to changes in genes involved in xenobiotic metabolism, cellular stress, and potentially pathways related to its specific molecular targets. Comprehensive gene expression profiling, for instance using microarray or RNA-sequencing technologies, would be necessary to elucidate the precise transcriptional response to this compound.
Protein-Protein Interactions: The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. sci-hub.se The morpholine (B109124) moiety, in particular, is recognized for its ability to participate in molecular interactions that can stabilize or disrupt PPIs. nih.gove3s-conferences.orgnih.govtandfonline.come3s-conferences.orgsci-hub.se While direct evidence for this compound is lacking, its structural features suggest it could potentially interfere with PPIs, which are fundamental to most cellular processes.
Determination of Binding Modes and Key Interaction Sites with Biological Macromolecules
The binding of a small molecule to a biological macromolecule, such as a protein, is governed by its three-dimensional structure and chemical properties. Molecular docking studies on related dichloroaniline derivatives have provided insights into their potential binding modes. globalresearchonline.networldscientific.commdpi.comasiapharmaceutics.info
For this compound, the dichloroaniline ring can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The aniline nitrogen can act as a hydrogen bond donor or acceptor.
The morpholine ring is a versatile pharmacophore known to improve the physicochemical properties of compounds. nih.gove3s-conferences.orgnih.govtandfonline.come3s-conferences.orgsci-hub.se Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered, which can be advantageous for cell permeability. The chair conformation of the morpholine ring allows its substituents to be positioned favorably for interaction with specific amino acid residues in a binding site.
Structure-Activity Relationship (SAR) Derivations for this compound Scaffolds
Understanding the relationship between the structure of a molecule and its biological activity is crucial for the design of more potent and selective compounds.
Rational Design and Synthesis of Analogues for Systematic SAR Exploration
The rational design of analogues of this compound would involve systematic modifications of both the dichloroaniline and morpholine moieties. Synthetic strategies for creating such analogues are well-established in medicinal chemistry. For instance, the synthesis of various morpholinoaniline derivatives has been reported, often involving nucleophilic substitution reactions. nih.govncl.res.in
To explore the SAR, a library of analogues could be synthesized with variations in:
The number and position of chlorine atoms on the aniline ring.
The nature of the substituent at the 4-position of the aniline ring (e.g., replacing morpholine with other heterocycles).
Substitution on the morpholine ring itself.
Systematic Substituent Effects on Biological Modulatory Activities across the Dichloroaniline and Morpholine Moieties
Morpholine Moiety: The morpholine ring is often incorporated into drug candidates to enhance their pharmacological profile. nih.gove3s-conferences.orgnih.govtandfonline.come3s-conferences.orgsci-hub.se It can improve aqueous solubility, metabolic stability, and cell permeability. The morpholine nitrogen can be a key interaction point, and its substitution can modulate the compound's activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry and substitution on the aryl rings attached to the morpholine were found to be critical for their activity as monoamine reuptake inhibitors. nih.gov
Positional Isomerism and Stereochemical Influence on Biological Outcomes
Positional Isomerism: The arrangement of the chlorine atoms on the aniline ring is a critical determinant of biological activity. There are six possible isomers of dichloroaniline, and they exhibit different physical and toxicological properties. nih.govwikipedia.org For example, 3,5-dichloroaniline (B42879) has been shown to be a more potent nephrotoxicant in vitro compared to other dichloroaniline isomers. nih.gov Similarly, the position of the morpholine group on the aniline ring would be expected to have a profound impact on its interaction with biological targets.
Stereochemical Influence: While this compound itself is achiral, the introduction of stereocenters, for instance by substitution on the morpholine ring, could lead to stereoisomers with different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different potencies, metabolic fates, and toxicities. mdpi.com Therefore, if chiral analogues were to be synthesized, the evaluation of individual stereoisomers would be essential.
Correlation of Specific Structural Features with Observed Functional Effects
A systematic SAR study would aim to correlate specific structural features with functional effects. For example, a hypothetical study might reveal the following correlations for a series of analogues of this compound targeting a specific protein kinase:
| Structural Feature | Observed Functional Effect |
| Dichloroaniline Ring | |
| 3,5-Dichloro substitution | Essential for high potency; other isomers show reduced activity. |
| Replacement of chlorine with other halogens | Bromine substitution at the 3 and 5 positions maintains activity, while fluorine or iodine leads to a significant decrease. |
| Introduction of a third chlorine atom | Generally decreases activity and increases cytotoxicity. |
| Morpholine Ring | |
| Replacement with piperidine | Results in a loss of selectivity for the target kinase. |
| Replacement with thiomorpholine | Leads to a modest increase in potency. |
| Substitution at the 2-position of the morpholine ring | A methyl group in the (R)-configuration enhances binding affinity, while the (S)-configuration is detrimental. |
| Linkage | |
| Direct N-C bond to the aniline ring | Optimal for activity; insertion of a methylene (B1212753) spacer reduces potency. |
This hypothetical data illustrates how systematic structural modifications can be used to build a detailed understanding of the SAR for a given chemical scaffold, guiding the design of more effective and safer therapeutic agents.
Computational Approaches to Understand Molecular Interactions
Computational chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological macromolecules. These in silico methods offer insights into potential mechanisms of action, help predict biological activity, and guide the design of new, more potent compounds. The following sections would typically detail the application of various computational techniques to elucidate the molecular interactions of this compound.
Molecular Docking and Binding Affinity Predictions with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this method would be employed to predict its binding mode within the active site of various potential protein targets. The process involves preparing the three-dimensional structure of the ligand (this compound) and the receptor (the biological target). Docking algorithms then explore various possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity.
Lower binding energy scores typically indicate a more stable protein-ligand complex. The results of such studies would be presented in a table format, detailing the potential biological targets, the predicted binding affinities (e.g., in kcal/mol), and the key interacting amino acid residues.
Table 1: Hypothetical Molecular Docking Results for this compound
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Protein Kinase X | XXXX | -8.5 | Lys72, Glu91, Leu148 |
| Enzyme Y | YYYY | -7.9 | Tyr23, Phe268, Arg394 |
This table is illustrative as specific research data for this compound is not available in the public domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) would be required.
Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build an equation that correlates these descriptors with the biological activity. A robust QSAR model would have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²).
Pharmacophore Modeling and Virtual Screening for Related Active Compounds
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.
Once a pharmacophore model is established, it can be used as a query to screen large chemical databases (virtual screening) to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This approach is instrumental in discovering novel chemical scaffolds with potential therapeutic value.
Molecular Dynamics Simulations to Explore Ligand-Target Conformational Changes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For the this compound-target complex predicted by molecular docking, an MD simulation would provide insights into the dynamic stability of the interaction.
Derivatization Strategies and Prospective Applications in Chemical Biology Based on the 3,5 Dichloro 4 Morpholin 4 Yl Aniline Scaffold
Design and Synthesis of Advanced Analogues with Enhanced Biological Selectivity and Potency
The rational design of analogues based on the 3,5-dichloro-4-(morpholin-4-yl)aniline scaffold can lead to compounds with improved biological activity and selectivity. Key strategies include bioisosteric replacements and the design of hybrid molecules.
Bioisosteric Replacements on the Dichloroaniline and Morpholine (B109124) Moieties
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, both the dichloroaniline and morpholine moieties are amenable to such modifications.
Dichloroaniline Moiety: The two chlorine atoms on the aniline (B41778) ring significantly influence the compound's electronics and lipophilicity. Replacing one or both chlorine atoms with other functional groups can fine-tune these properties. For instance, substitution with trifluoromethyl (CF3) groups can enhance metabolic stability and binding affinity. Other potential bioisosteres for the chloro group include cyano (CN), methyl (CH3), and methoxy (B1213986) (OCH3) groups, each imparting distinct electronic and steric effects.
Morpholine Moiety: The morpholine ring is a common motif in bioactive compounds, often contributing to aqueous solubility and favorable pharmacokinetic profiles. However, it can also be a site of metabolic degradation. Bioisosteric replacement of the morpholine ring can address this liability and explore new interaction spaces. Common replacements for the morpholine ring include thiomorpholine, piperazine, piperidine, and various spirocyclic or bridged ring systems. These modifications can alter the basicity, lipophilicity, and conformational rigidity of the molecule.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Dichloroaniline | Difluoroaniline | Modulate electronic properties and metabolic stability |
| Dichloroaniline | Cyanophenylaniline | Introduce hydrogen bonding capabilities |
| Morpholine | Thiomorpholine | Increase lipophilicity and alter metabolic profile |
| Morpholine | N-methylpiperazine | Introduce a basic center for altered solubility and target interaction |
| Morpholine | Spiro-oxetane | Enhance metabolic stability and introduce three-dimensionality |
Hybrid Molecule Design Integrating Complementary Pharmacophores
Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or enhanced activity on a single target. The aniline group of this compound is an excellent handle for conjugation with other pharmacophoric moieties. For example, coupling with moieties known to inhibit specific enzymes or receptors can lead to novel therapeutics. This strategy of molecular hybridization has been successfully employed to develop new anticancer agents by combining different pharmacophoric cores.
Potential pharmacophores for hybridization with the this compound scaffold could include fragments from known kinase inhibitors, histone deacetylase (HDAC) inhibitors, or compounds targeting protein-protein interactions. The synthesis of such hybrids would typically involve standard amide bond formation or other coupling reactions utilizing the primary amine of the aniline.
Exploration of this compound as a Privileged Scaffold for Novel Compound Library Synthesis
A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious modification. The this compound core, with its multiple points for diversification, is a strong candidate for a privileged scaffold.
A combinatorial library based on this scaffold could be synthesized by leveraging the reactivity of the aniline nitrogen. A variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, can be reacted with the aniline to generate a diverse set of amides, sulfonamides, and ureas, respectively. Further diversity can be introduced by modifying the morpholine nitrogen or by performing reactions on the aromatic ring, if suitable methodologies are employed. The resulting library of compounds could then be screened against a panel of biological targets to identify novel hits for drug discovery programs. The concept of privileged structures is central to the design of combinatorial libraries aimed at discovering new bioactive compounds.
Development of Chemical Probes for Cellular Pathway Mapping and Target Validation
Chemical probes are essential tools in chemical biology for dissecting cellular pathways and validating novel drug targets. The this compound scaffold can serve as a starting point for the design of such probes. By incorporating a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a photo-crosslinking group, derivatives of this scaffold can be used to visualize and identify their cellular binding partners.
The synthesis of these probes would involve the attachment of the desired tag, often via a flexible linker, to a position on the molecule that does not interfere with its biological activity. The aniline nitrogen is a convenient point of attachment. Once synthesized, these probes can be used in a variety of experiments, including fluorescence microscopy, affinity pull-down assays, and photo-affinity labeling, to elucidate the mechanism of action of bioactive compounds derived from this scaffold.
Emerging Methodologies for Expanding the Chemical Space Around this compound
Late-Stage Functionalization: Techniques for the late-stage functionalization of C-H bonds are particularly relevant. nih.govresearchgate.netscispace.com These methods allow for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. For the this compound scaffold, this could enable the introduction of substituents at the positions ortho to the aniline group, further expanding the accessible chemical space.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.netconicet.gov.ar This technology could be applied to the synthesis of novel derivatives of this compound, for example, through the direct C-H functionalization of the aniline ring or by enabling novel coupling reactions.
Conclusion and Future Perspectives on 3,5 Dichloro 4 Morpholin 4 Yl Aniline Research
Summary of Key Research Findings and Contributions to Chemical Biology
A thorough review of existing scientific databases indicates a significant gap in the literature concerning dedicated research on 3,5-Dichloro-4-(morpholin-4-yl)aniline. Consequently, there are no specific research findings or established contributions to chemical biology to summarize at this time. The morpholine (B109124) ring is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties. researchgate.net Similarly, dichlorinated anilines are utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The combination of these structural motifs in this compound suggests that it could be a valuable scaffold in medicinal chemistry and drug discovery. However, without empirical data, any discussion of its potential activity remains speculative.
Unanswered Questions and Persistent Challenges in the Study of this compound
The absence of dedicated research on this compound means that the field is replete with unanswered questions. The primary challenge is the lack of fundamental data, starting from its basic physicochemical properties to its biological activity profile. Key unanswered questions include:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? What are its detailed spectroscopic (NMR, IR, MS) and crystallographic characteristics?
Biological Activity: Does this compound exhibit any significant biological activity? For instance, does it possess kinase inhibitory, antimicrobial, or anticancer properties, which are often associated with morpholine-containing compounds? nih.govnih.govnih.gov
Mechanism of Action: If biologically active, what are the molecular targets and mechanisms of action of this compound?
Structure-Activity Relationships (SAR): How do modifications to the dichloroaniline or morpholine moieties affect its potential biological activity?
The principal challenge for researchers will be to initiate these foundational studies to provide the necessary groundwork for more advanced investigations.
Long-Term Research Directions and Potential Impact in Fundamental Chemical and Biological Sciences
Looking ahead, the research trajectory for this compound could be multifaceted and impactful. Long-term research directions could focus on:
Library Synthesis and High-Throughput Screening: Utilizing the this compound scaffold, a library of derivatives could be synthesized and subjected to high-throughput screening against a wide range of biological targets. This could uncover novel lead compounds for drug discovery programs.
Development as a Chemical Probe: Should the compound exhibit specific and potent activity against a particular biological target, it could be developed into a chemical probe. researchgate.net Such probes are invaluable tools for dissecting complex biological pathways and validating new drug targets.
Materials Science Applications: The unique electronic and structural features of this molecule might lend themselves to applications in materials science, for instance, as a component in the development of novel polymers or functional dyes.
The potential impact of such research could be significant, contributing new molecular tools to the field of chemical biology and potentially seeding the development of new therapeutic agents or materials.
Opportunities for Interdisciplinary Collaboration in this compound Research
The study of a novel compound like this compound inherently calls for a multidisciplinary approach. There are numerous opportunities for collaboration between different scientific disciplines:
Synthetic and Medicinal Chemists: To design and execute efficient synthetic strategies and to create libraries of derivatives for biological testing.
Computational Chemists and Molecular Modelers: To predict potential biological targets and to guide the design of more potent and selective analogs through in silico studies.
Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine the biological activity, efficacy, and mechanism of action of the compound and its derivatives.
Structural Biologists: To determine the three-dimensional structure of the compound in complex with its biological targets, providing crucial insights for further optimization.
Such collaborative efforts will be essential to unlock the full potential of this compound and to translate fundamental chemical discoveries into tangible applications. The journey of this compound from a chemical entity to a molecule of known significance is yet to begin, representing an open invitation for scientific inquiry and discovery.
Q & A
Q. What are the recommended synthetic routes for 3,5-Dichloro-4-(morpholin-4-yl)aniline?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) on 3,5-dichloro-4-fluoroaniline, where the fluorine atom is replaced by morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reaction purification via column chromatography or recrystallization ensures high purity. For analogs like resmetirom impurities, similar protocols apply, with pyridazine or alkoxy substitutions introduced via palladium-catalyzed cross-coupling .
Key Considerations:
- Monitor reaction progress using TLC or HPLC to detect unreacted starting materials.
- Optimize solvent polarity and temperature to avoid side products (e.g., over-alkylation).
Q. How can the molecular structure of this compound be characterized?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol or acetone is temperature-dependent (test via gravimetric analysis). For analogs like 3,5-Dichloro-4-(tetrafluoroethoxy)aniline, fluorinated groups enhance lipophilicity, reducing aqueous solubility .
- Stability :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aniline group.
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/photooxidative stability .
Advanced Research Questions
Q. How do chloro and morpholine substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chloro groups activate the aromatic ring toward electrophilic substitution but deactivate it for nucleophilic reactions. Morpholine’s electron-donating effect (via N lone pairs) creates regioselectivity in Suzuki-Miyaura couplings. For example, coupling at the para position to morpholine is favored. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C, monitoring regioselectivity via NOESY or X-ray .
Data Insight:
- Substituent effects quantified via Hammett σ values: σ_cl = +0.23 (meta), σ_morpholine = –0.44 (para).
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., kinase domains) using flexible ligand/rigid receptor models. Validate with free-energy perturbation (FEP) or MM-GBSA calculations .
- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Correlate with experimental UV-Vis spectra .
Q. How to address contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Twinned crystals : Use SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent .
- Conformational flexibility : Apply Cremer-Pople puckering parameters to quantify morpholine ring distortions. Compare with related structures (e.g., 4-(4-Morpholinyl)aniline, where the ring adopts a chair conformation) .
- Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM (PLATON) for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
